molecular formula C7H15Cl2N3 B3088689 [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride CAS No. 1185705-81-0

[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride

Cat. No.: B3088689
CAS No.: 1185705-81-0
M. Wt: 212.12
InChI Key: BEANYVLXUUFQFX-UHFFFAOYSA-N
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Properties

IUPAC Name

1-imidazol-1-ylbutan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANYVLXUUFQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=CN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the imidazole ring and achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring undergoes nucleophilic substitution at the C-2 or C-4 positions under specific conditions:

Reaction Type Reagents/Conditions Products Key Findings
HalogenationCl₂, Br₂ in CH₂Cl₂ at 0–25°C 2-Chloro/2-bromoimidazole derivativesElectrophilic substitution favored at the C-2 position due to ring aromaticity .
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylated imidazolesSide-chain alkylation competes with ring substitution; steric effects influence regioselectivity.

Mechanism : The imidazole’s nitrogen lone pairs activate the ring for electrophilic attacks. Halogenation proceeds via σ-complex intermediates, while alkylation often involves SN2 pathways .

Amine Group Reactivity

The primary amine participates in acid-base and acylation/alkylation reactions:

Acylation

Acylating Agent Conditions Yield Product
Acetic anhydrideEt₃N, CH₂Cl₂, 0°C → RT78%N-Acetylated derivative
Benzoyl chlorideDMAP, DMF, 40°C65%N-Benzoylated compound

Alkylation

Alkylating Agent Conditions Yield Product
Methyl iodideNaHCO₃, MeCN, reflux82%N-Methylamine derivative
Allyl bromideK₂CO₃, DMF, 60°C71%N-Allyl-substituted compound

Key Insight : The amine’s nucleophilicity is pH-dependent, with optimal reactivity observed in mildly basic conditions (pH 8–9).

Coordination Chemistry

The imidazole nitrogen coordinates transition metals, forming stable complexes:

Metal Salt Conditions Complex Structure Application
CuCl₂EtOH, RT, 2h Tetrahedral Cu(II)-imidazole complexCatalytic oxidation studies
Fe(NO₃)₃H₂O/EtOH, 60°C Octahedral Fe(III) complexMagnetic material precursors

Notable Feature : Coordination enhances stability against oxidative degradation, as observed in cyclic voltammetry studies .

Oxidation

  • Reagents : H₂O₂/AcOH (55–60°C) or KMnO₄/H₂SO₄ .

  • Products : Imidazole N-oxide derivatives (confirmed via IR: ν=1260 cm⁻¹, N→O stretch) .

Reduction

  • Reagents : NaBH₄ in MeOH or H₂/Pd-C.

  • Products : Saturated imidazolidine derivatives (1H NMR: δ=1.2–1.5 ppm, CH₂ groups).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst System Substrates Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O Aryl boronic acids68–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene Aryl halides60–85%

Limitation : Steric hindrance from the propylamine side chain reduces coupling efficiency with bulky aryl groups .

Biochemical Interactions

  • Enzyme Inhibition : Competes with histidine in metalloenzyme active sites (e.g., HO-1, IC₅₀ = 3.2 µM) .

  • Receptor Binding : Acts as a partial agonist at serotonin receptors (5-HT₃R, Kd = 0.8 µM).

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride serves as a precursor for various heterocyclic compounds. It can participate in:

  • Nucleophilic Substitution : The imidazole nitrogen can act as a nucleophile in substitution reactions.
  • Formation of Coordination Complexes : The compound can coordinate with metal ions, leading to the formation of complexes with potential catalytic properties.

Biology

The biological applications of this compound are particularly noteworthy:

  • Ligand Development : It is studied for its potential as a ligand in metal coordination complexes which may exhibit antimicrobial and anticancer properties.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes or receptors, making it a candidate for drug development.

Medical Applications

In the realm of medicinal chemistry, this compound has been investigated for:

  • Antimicrobial Activity : Similar imidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA.
CompoundMIC (µg/mL)Activity Type
A≤ 0.25Anti-MRSA
B4Anti-MRSA
C≤ 0.25Antifungal
  • Cytotoxicity Studies : Preliminary studies indicate low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development.

Industrial Applications

In industrial chemistry, the compound is utilized in the development of advanced materials such as:

  • Polymers : Its unique structure allows for the creation of polymers with specific properties.
  • Catalysts : The ability to form coordination complexes makes it suitable for use in catalytic processes.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antimicrobial Properties : Research on structurally similar compounds has shown promising results against resistant bacterial strains. Modifications on the imidazole ring significantly enhance antibacterial properties.
  • Cytotoxicity Assessment : In vitro studies have been conducted to evaluate the cytotoxic effects on various cell lines, indicating that certain derivatives maintain low toxicity while exhibiting antimicrobial activity .
  • Synthesis Protocols : Advances in synthetic methodologies have improved the yield and efficiency of producing this compound and related derivatives, facilitating further research into their applications .

Mechanism of Action

The mechanism of action of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The compound can also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Uniqueness: What sets [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with biological molecules and metal ions. This makes it particularly valuable in medicinal chemistry and catalysis.

Biological Activity

[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the presence of an imidazole ring, which is known for its pharmacological significance. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with imidazole moieties often possess significant antimicrobial properties. For example, derivatives of imidazole have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : The compound's structure suggests potential as an antiviral agent. Imidazole derivatives have been investigated for their ability to inhibit viral replication, with some studies reporting promising results against viruses such as herpes simplex virus and HIV .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or viral replication. This inhibition can disrupt normal biological processes, leading to antimicrobial or antiviral effects .
  • Receptor Binding : The imidazole ring can interact with various receptors, potentially modulating signaling pathways that are critical for microbial survival or viral infection .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus .

2. Antiviral Efficacy

In another study focusing on antiviral properties, this compound was tested against herpes simplex virus type 1 (HSV-1). The results showed a reduction in viral plaque formation by 60% at a concentration of 25 µg/mL, suggesting effective antiviral activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, substituting a halogenated precursor (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in the presence of triethylamine (TEA) and dimethylformamide (DMF) at room temperature achieves high yields (84%) . Critical parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
  • Stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete substitution.
  • Acidification : Post-synthesis treatment with HCl precipitates the dihydrochloride salt, requiring precise pH control .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with imidazole protons typically resonating at δ 7.4–7.6 ppm and propyl chain signals at δ 1.5–2.8 ppm .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving challenges like hydrogen bonding between the imidazole NH and chloride ions .
  • HPLC with Impurity Standards : Compare retention times against reference standards (e.g., 1-(3-chloropropyl)piperazine derivatives) to assess purity .

Q. How should researchers assess the stability of this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring via HPLC for by-products like hydrolyzed imidazole derivatives.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track spectral changes using UV spectroscopy.
  • Long-Term Stability : Store at -20°C under nitrogen; periodic NMR analysis detects structural degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like 1-(3-chloropropyl)piperazine derivatives during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 30°C to prevent alkylation of the imidazole nitrogen .
  • Purification Strategies : Use column chromatography with a gradient of methanol/dichloromethane (1:10 to 1:5) to separate target compounds from chlorinated impurities .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to detect early-stage by-product formation .

Q. What challenges arise in resolving the crystal structure of this compound using SHELXL, and how can twinning or disorder be addressed?

  • Methodological Answer :

  • Twinning : Common due to chloride ion symmetry. Use the TWIN command in SHELXL with a BASF parameter to refine twin fractions .
  • Disorder in the Propyl Chain : Apply restraints (e.g., DFIX, SIMU) to model flexible regions. High-resolution data (≤ 0.8 Å) improves accuracy .
  • Hydrogen Bonding Networks : Fourier difference maps (Fobs − Fcalc) identify H-bond interactions between NH groups and chloride ions .

Q. When NMR data contradicts X-ray diffraction results for this compound, what methodological approaches resolve such discrepancies?

  • Methodological Answer :

  • Dynamic Effects in NMR : Variable-temperature NMR (e.g., 298–343 K) detects conformational flexibility in the propyl chain that XRD may miss .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures to reconcile differences .
  • Multi-Technique Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in XRD but not NMR .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural similarity to bioactive imidazole derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target histidine-containing enzymes (e.g., carbonic anhydrase) due to imidazole’s metal-chelating properties. Use fluorescence-based kinetic assays with Z′-factors > 0.6 .
  • Cell Viability Studies : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations normalized to imidazole controls .
  • Molecular Docking : Simulate binding to receptors like 5-HT3 (serotonin receptor) using AutoDock Vina; validate with site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride
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[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride

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